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Compound of Interest

Compound Name: 1,2-Dichlorobutane-1,1-diol

Cat. No.: B15478489 Get Quote

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 1,2-Dichlorobutane-1,1-
diol is not readily available in public databases. This guide provides a predictive analysis of its

spectroscopic properties based on the known data of the closely related analogue, 1,2-

Dichlorobutane, and established principles of chemical spectroscopy for the geminal diol

functional group.

Introduction
1,2-Dichlorobutane-1,1-diol is a halogenated geminal diol. Geminal diols, or hydrates of

aldehydes and ketones, are often transient species, but their stability can be influenced by the

presence of electron-withdrawing groups, such as chlorine atoms. Understanding the

spectroscopic signature of 1,2-Dichlorobutane-1,1-diol is crucial for its identification and

characterization in various chemical processes, including its potential role as an intermediate in

organic synthesis or as a metabolite in drug development. This document outlines the predicted

spectroscopic data for 1,2-Dichlorobutane-1,1-diol and provides proposed experimental

protocols for its synthesis and characterization.

Spectroscopic Data of Analogue: 1,2-
Dichlorobutane
To provide a baseline for our predictions, the available experimental spectroscopic data for 1,2-

Dichlorobutane is summarized below.
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NMR Spectroscopic Data of 1,2-Dichlorobutane
Table 1: ¹H NMR Data of 1,2-Dichlorobutane

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.1-4.3 m 1H H-2

~3.7-3.9 m 2H H-1

~1.8-2.0 m 2H H-3

~1.1 t 3H H-4

Table 2: ¹³C NMR Data of 1,2-Dichlorobutane

Chemical Shift (ppm) Assignment

~65-70 C-2

~50-55 C-1

~25-30 C-3

~10-15 C-4

IR Spectroscopic Data of 1,2-Dichlorobutane
Table 3: Key IR Absorptions of 1,2-Dichlorobutane

Wavenumber (cm⁻¹) Intensity Assignment

2970-2850 Strong C-H stretch (alkane)

1465 Medium C-H bend (CH₂)

1380 Medium C-H bend (CH₃)

750-650 Strong C-Cl stretch
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Mass Spectrometry Data of 1,2-Dichlorobutane
Table 4: Major Mass Spectral Peaks of 1,2-Dichlorobutane

m/z Relative Intensity (%) Assignment

126/128/130 Variable
[M]⁺ (Molecular ion with Cl

isotopes)

91/93 High [M - Cl]⁺

63/65 High [CH₂Cl]⁺

55 High [C₄H₇]⁺

29 High [C₂H₅]⁺

Predicted Spectroscopic Data for 1,2-
Dichlorobutane-1,1-diol
The presence of the geminal diol functional group in 1,2-Dichlorobutane-1,1-diol is expected

to introduce significant changes in its spectroscopic data compared to 1,2-Dichlorobutane.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 1,2-Dichlorobutane-1,1-diol is expected to show the following

signals:

OH Protons: A broad singlet in the region of 2-5 ppm, which is exchangeable with D₂O. The

chemical shift will be dependent on concentration and solvent.

H-1 Proton: This proton is on the same carbon as the two hydroxyl groups and a chlorine

atom. Its chemical shift is expected to be significantly downfield, likely in the range of 5.0-5.5

ppm, appearing as a doublet due to coupling with H-2.

H-2 Proton: This proton is adjacent to the carbon bearing the gem-diol. It will be coupled to

H-1 and the H-3 methylene protons, likely resulting in a multiplet around 4.0-4.5 ppm.
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H-3 Methylene Protons: These protons will be diastereotopic and are expected to appear as

a complex multiplet in the range of 1.7-2.0 ppm.

H-4 Methyl Protons: A triplet around 1.0-1.2 ppm.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by the presence of a signal for the carbon of the

gem-diol:

C-1: This carbon, bonded to two oxygen atoms and a chlorine atom, is expected to have a

chemical shift in the range of 90-100 ppm.

C-2: The adjacent carbon will also be shifted downfield compared to the alkane, likely in the

70-75 ppm region.

C-3 and C-4: These carbons will have similar chemical shifts to those in 1,2-Dichlorobutane.

Predicted IR Spectrum
The IR spectrum of 1,2-Dichlorobutane-1,1-diol will be dominated by the hydroxyl group

absorptions:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

C-O Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region.

C-Cl Stretch: A strong absorption in the 750-650 cm⁻¹ region.

Predicted Mass Spectrum
The mass spectrum of 1,2-Dichlorobutane-1,1-diol is expected to show significant

fragmentation. The molecular ion may be weak or absent due to the instability of gem-diols.

Key fragmentation pathways would likely involve the loss of water and chlorine atoms.

[M - H₂O]⁺: A peak corresponding to the molecular ion of the corresponding aldehyde, 1,2-

dichlorobutanal.

[M - Cl]⁺: Loss of a chlorine atom.
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[M - H₂O - Cl]⁺: Subsequent loss of water and chlorine.

Alpha-cleavage: Fragmentation of the C1-C2 bond.

Proposed Experimental Protocols
Synthesis of 1,2-Dichlorobutane-1,1-diol
A plausible synthetic route to 1,2-Dichlorobutane-1,1-diol is the chlorination of 1-butanal

followed by hydration.

Reaction Scheme:

Chlorination: Butanal can be chlorinated at the alpha-position using a chlorinating agent such

as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to yield 2-chlorobutanal. Further

chlorination at the carbonyl carbon is challenging and may require specific conditions. A

more direct route would be the chlorination of butanal in the presence of an acid catalyst to

form 1,2-dichlorobutanal.

Hydration: The resulting 1,2-dichlorobutanal would exist in equilibrium with its hydrate, 1,2-
Dichlorobutane-1,1-diol, in the presence of water. The equilibrium can be shifted towards

the gem-diol by the electron-withdrawing effect of the chlorine atoms.

Proposed Protocol:

To a solution of butanal (1 equivalent) in a suitable solvent (e.g., dichloromethane), add N-

chlorosuccinimide (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product containing 1,2-dichlorobutanal can be purified by column chromatography.
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For spectroscopic analysis of the gem-diol, the purified aldehyde can be dissolved in a

solvent containing a controlled amount of water (e.g., wet DMSO-d₆ for NMR).

Spectroscopic Analysis
NMR Spectroscopy:

¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

The sample should be dissolved in a deuterated solvent that is compatible with the presence

of water, such as DMSO-d₆ or acetone-d₆.

A D₂O exchange experiment should be performed to confirm the assignment of the OH

protons.

IR Spectroscopy:

The IR spectrum can be obtained using an FTIR spectrometer.

The sample can be analyzed as a neat film between salt plates (if liquid) or as a KBr pellet (if

solid).

Mass Spectrometry:

Mass spectra can be obtained using a mass spectrometer with an appropriate ionization

technique, such as electrospray ionization (ESI) or chemical ionization (CI), which are softer

methods and may allow for the detection of the molecular ion.

Workflow for Synthesis and Spectroscopic
Characterization
The following diagram illustrates the logical workflow from the synthesis to the full

spectroscopic characterization of 1,2-Dichlorobutane-1,1-diol.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Dichlorobutane-
1,1-diol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15478489#1-2-dichlorobutane-1-1-diol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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